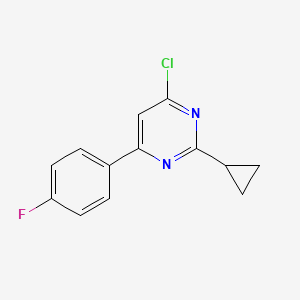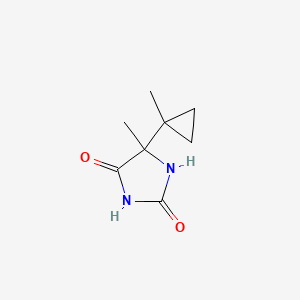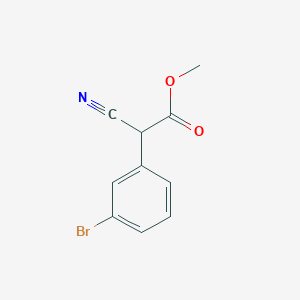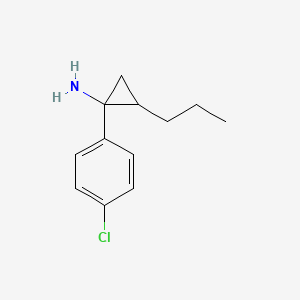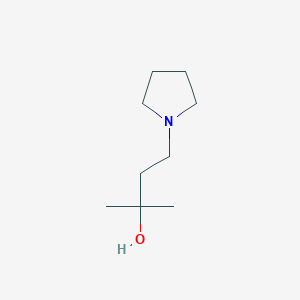![molecular formula C12H18N2O2 B1432498 [(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine CAS No. 1521472-74-1](/img/structure/B1432498.png)
[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine
Vue d'ensemble
Description
“[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine” is a chemical compound with the CAS Number: 1521472-74-1 . It has a molecular weight of 222.29 and its IUPAC name is 1-(6-methoxypyridin-2-yl)-N-((3-methyloxetan-3-yl)methyl)methanamine . This compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2/c1-12(8-16-9-12)7-13-6-10-4-3-5-11(14-10)15-2/h3-5,13H,6-9H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 222.29 .Applications De Recherche Scientifique
Structural Characterization and Hydrogen Bonding
The compound "[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine" shows potential in various research areas, particularly in the study of hydrogen bonding and crystal structure analysis. A related compound, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, was synthesized and structurally characterized, revealing distinct protonation sites and intermolecular hydrogen bonding patterns. This research contributes to understanding the structural chemistry of N,4-diheteroaryl 2-aminothiazoles, highlighting differences in molecular conformations and hydrogen bonding networks in crystal structures (Böck et al., 2021).
Antitumor and Antimicrobial Activities
Investigations into the chemical constituents of the stem tuber of Pinellia pedatisecta led to the identification of new alkaloids, including compounds structurally related to "this compound." These compounds exhibited significant cytotoxicity against human cervical cancer HeLa cells, demonstrating their potential in antitumor research (Du et al., 2018).
Pharmaceutical Research and Development
The synthesis and evaluation of a potent alphavbeta3 antagonist for osteoporosis prevention and treatment involved a compound closely related to "this compound." This research highlights the compound's role in developing new therapeutic agents, showcasing its potential in pharmaceutical research and drug development (Hutchinson et al., 2003).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities, utilizes methodologies that could be applicable to the synthesis of "this compound." Such research underscores the importance of this compound in developing new pharmacophores with diverse biological activities (Titi et al., 2020).
Imaging and Radioligand Development
In the development of new PET radioligands for imaging, the synthesis techniques and structural considerations for compounds similar to "this compound" are crucial. Research into MK-1064, a related compound, for orexin-2 receptor imaging demonstrates the compound's significance in advancing diagnostic imaging technologies (Gao et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-methoxypyridin-2-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(8-16-9-12)7-13-6-10-4-3-5-11(14-10)15-2/h3-5,13H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINZIQBRJSRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNCC2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



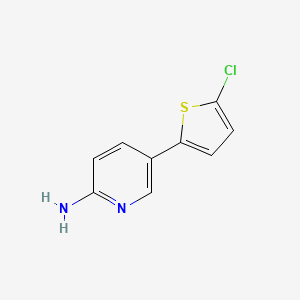
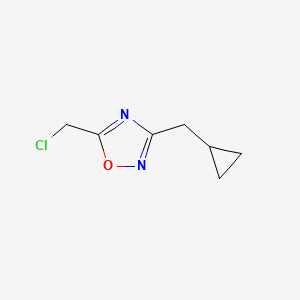

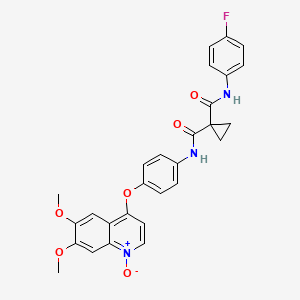
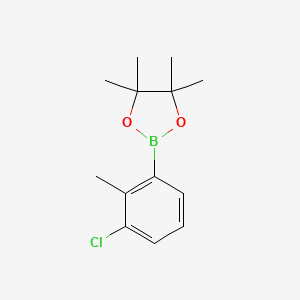

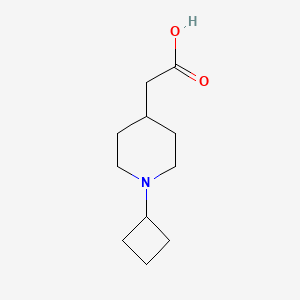
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)
